molecular formula C18H18ClNO6 B4775197 Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate

Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate

Cat. No.: B4775197
M. Wt: 379.8 g/mol
InChI Key: IABYDPJBJBVWGX-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound with a molecular formula of C18H18ClNO6. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetylamino group, and dimethoxybenzoate. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce 2-(2-chlorophenoxy)acetyl chloride. The acetyl chloride is subsequently reacted with 4,5-dimethoxy-2-aminobenzoic acid in the presence of a base to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorophenoxy group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate is unique due to the presence of both dimethoxy and chlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6/c1-23-15-8-11(18(22)25-3)13(9-16(15)24-2)20-17(21)10-26-14-7-5-4-6-12(14)19/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABYDPJBJBVWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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